

Potential off-target effects of GSK2556286

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843

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Technical Support Center: GSK2556286

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of **GSK2556286**. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GSK2556286**?

GSK2556286 is a novel antitubercular agent that selectively inhibits the intracellular growth of *Mycobacterium tuberculosis* (Mtb).[1][2] Its on-target effect is mediated through the activation of a specific Mtb enzyme, the membrane-bound adenylyl cyclase Rv1625c.[3][4][5] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels within the bacterium.[3][4] The elevated cAMP disrupts the cholesterol catabolism pathway, which is essential for Mtb's survival and persistence within host macrophages.[1][3][4]

Q2: Are there any known off-target effects of **GSK2556286** in preclinical studies?

Preclinical safety pharmacology studies on **GSK2556286** have been conducted in rats and monkeys.[6][7] These studies evaluated potential effects on the cardiovascular, respiratory, and central nervous systems.[6][7] The available data indicates a generally favorable safety profile, with adverse systemic effects only observed at high dose levels (1,000 mg/kg/day) in rats.[6][7] In vitro and in vivo assessments have not indicated a genotoxic hazard to humans.[7]

Q3: Why was the Phase 1 clinical trial for **GSK2556286** terminated?

The Phase 1 clinical trial (NCT04472897), a first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of **GSK2556286** in healthy adult participants, was terminated before its planned completion.^[1] The stated reason for the termination was that pre-defined stopping criteria within the study protocol were met.^[1] The specific details of these stopping criteria and any associated adverse events in human subjects have not been publicly disclosed.

Q4: Is **GSK2556286** expected to have effects on mammalian adenylyl cyclases?

The target of **GSK2556286**, Rv1625c, is a class III adenylyl cyclase. While there is sequence homology between bacterial and mammalian adenylyl cyclases, the low toxicity profile of compounds that activate Rv1625c in preclinical models suggests there may be limited off-target activation of mammalian adenylyl cyclases.^{[2][8]} However, without specific data from selectivity assays, the potential for interaction with human adenylyl cyclases cannot be completely ruled out.

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
No inhibition of non-tuberculous mycobacteria (NTM) growth.	The mechanism of GSK2556286 is specific to the disruption of cholesterol metabolism in <i>M. tuberculosis</i> through the activation of Rv1625c. NTM species may lack the specific Rv1625c homolog or have different dependencies on cholesterol metabolism.	- Confirm the identity of your mycobacterial species. - Review the literature for the presence of an Rv1625c homolog in your NTM of interest. - Consider using an alternative inhibitor with a broader spectrum of activity if required.
Variability in in vitro potency (IC50).	The activity of GSK2556286 is highly dependent on the presence of cholesterol in the culture medium.[2][9] Standard bacteriological media lacking cholesterol will show poor or no activity.	- Ensure your in vitro culture medium is supplemented with cholesterol. - Maintain consistent concentrations of cholesterol across experiments. - Verify the viability of your <i>M. tuberculosis</i> strain.
Unexpected effects on host cell signaling in macrophage infection models.	While the primary target is bacterial, high concentrations of the compound could potentially have off-target effects on host cell pathways. The target's action of increasing cAMP could, if it occurred in the host cell, modulate various signaling pathways.	- Include uninfected host cell controls treated with GSK2556286 to assess direct effects on the host cells. - Titrate the concentration of GSK2556286 to the lowest effective dose to minimize potential off-target effects. - Analyze key host cell signaling pathways (e.g., cAMP-dependent pathways) in both infected and uninfected, treated cells.

Quantitative Data Summary

Table 1: In Vitro Potency of **GSK2556286**

Parameter	Organism/Cell Line	Condition	Value
IC50	M. tuberculosis in THP-1 macrophages	Intracellular	0.07 μ M
MIC90	M. tuberculosis clinical isolates	Axenic culture with cholesterol	Not specified

Table 2: Preclinical Safety Pharmacology Overview

Study Type	Species	Key Findings
Cardiovascular Safety	Rat, Monkey	No acute cardiovascular effects observed. [7]
Respiratory Safety	Monkey	No respiratory effects observed. [7]
Neurobehavioral Safety	Rat	No adverse neurobehavioral effects observed. [7]
Genotoxicity	In vitro & In vivo	No evidence of genotoxic hazard. [7]
Repeated-Dose Oral Toxicity	Rat, Monkey	Adverse systemic effects limited to the high-dose group (1,000 mg/kg/day) in rats. [6] [7]

Experimental Protocols

1. General Protocol for Assessing In Vitro Activity against M. tuberculosis

This protocol is a representative example for determining the Minimum Inhibitory Concentration (MIC) of **GSK2556286**.

- Materials: Middlebrook 7H9 broth, OADC supplement (oleic acid, albumin, dextrose, catalase), cholesterol, **GSK2556286**, 96-well plates, M. tuberculosis H37Rv.

- Procedure:
 - Prepare Middlebrook 7H9 broth supplemented with OADC and a working concentration of cholesterol.
 - Serially dilute **GSK2556286** in the cholesterol-supplemented 7H9 broth in a 96-well plate.
 - Inoculate each well with a standardized suspension of *M. tuberculosis* H37Rv to a final density of approximately 5×10^5 CFU/mL.
 - Include positive (no drug) and negative (no bacteria) control wells.
 - Incubate the plates at 37°C for 7-14 days.
 - Determine the MIC as the lowest concentration of **GSK2556286** that prevents visible bacterial growth.

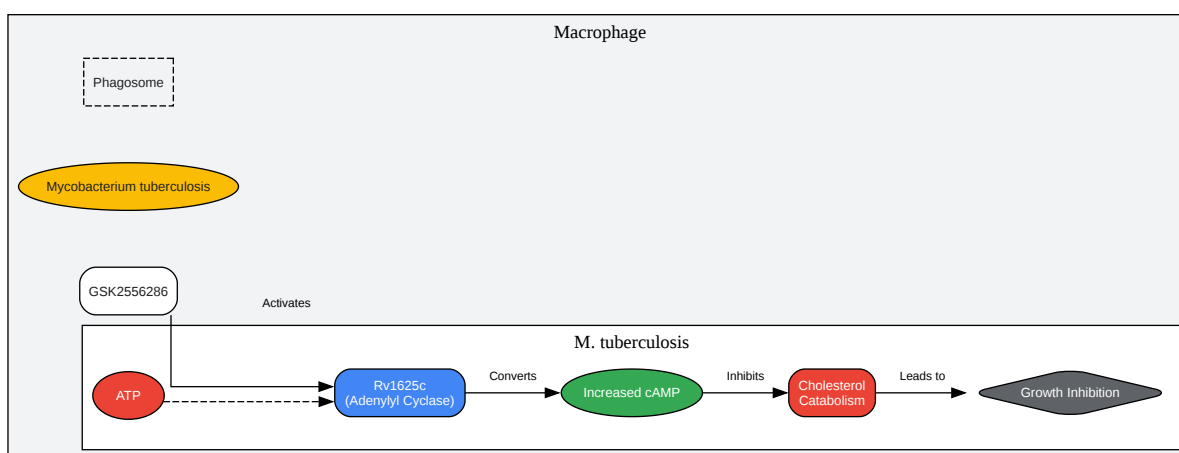
2. General Protocol for Evaluating Off-Target Effects on Host Cells

This protocol provides a general workflow for assessing the cytotoxicity of **GSK2556286** on a mammalian cell line.

- Materials: Human macrophage-like cell line (e.g., THP-1), RPMI-1640 medium, fetal bovine serum (FBS), **GSK2556286**, 96-well plates, cytotoxicity assay kit (e.g., MTT or LDH).
- Procedure:
 - Seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
 - After differentiation, replace the medium with fresh RPMI-1640 supplemented with FBS.
 - Add serial dilutions of **GSK2556286** to the wells.
 - Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

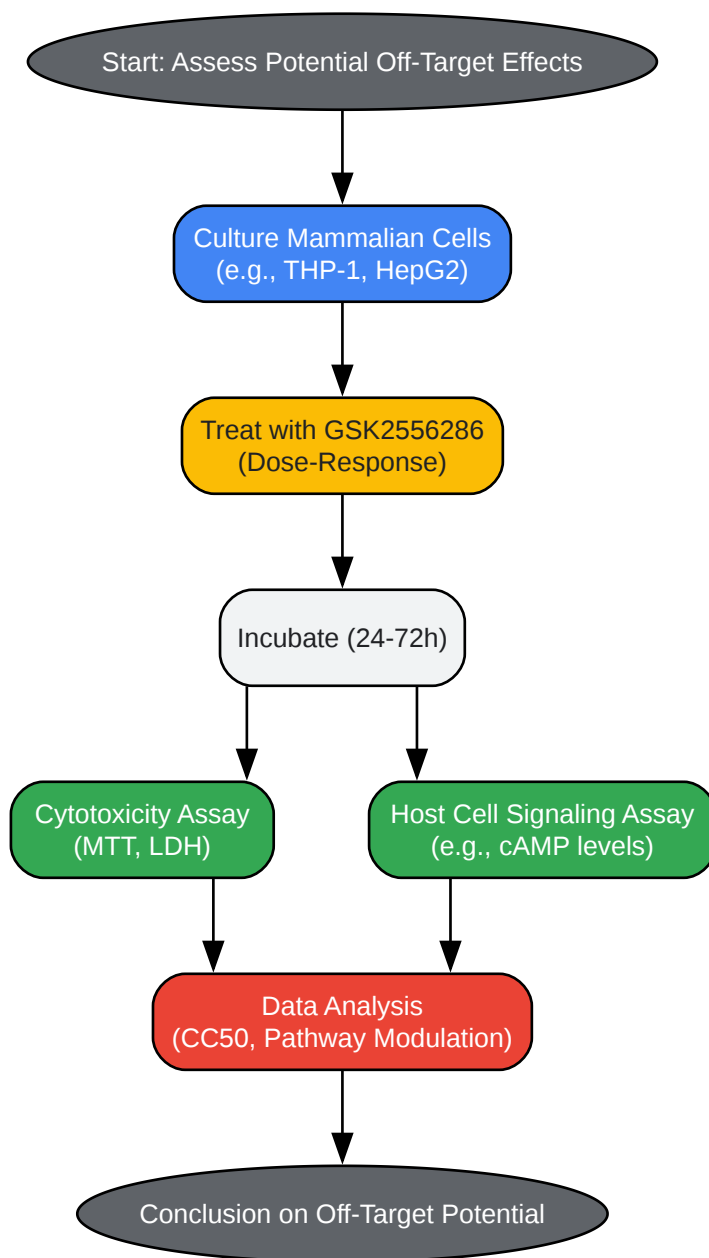
- Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
- Calculate the CC50 (50% cytotoxic concentration) value.

Visualizations



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Caption: Mechanism of action of **GSK2556286** in *M. tuberculosis*.



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- To cite this document: BenchChem. [Potential off-target effects of GSK2556286]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#potential-off-target-effects-of-gsk2556286]

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